(1-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[4-(thiophen-2-ylmethyl)piperazin-1-yl]methanone
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Overview
Description
(1-BUTYL-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(2-THIENYLMETHYL)PIPERAZINO]METHANONE is a complex heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a pyrazolo[3,4-b]pyridine core, a cyclopropyl group, and a thienylmethyl-substituted piperazine moiety, contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-BUTYL-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(2-THIENYLMETHYL)PIPERAZINO]METHANONE typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the pyrazolo[3,4-b]pyridine core through cyclization reactions involving hydrazines and diketones. The cyclopropyl and butyl groups are then introduced via alkylation reactions. The final step involves the coupling of the pyrazolo[3,4-b]pyridine core with the thienylmethyl-substituted piperazine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
For industrial-scale production, the synthesis route may be optimized to improve yield and reduce costs. This often involves the use of continuous flow reactors, which allow for better control of reaction conditions and can lead to more efficient production. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(1-BUTYL-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(2-THIENYLMETHYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety, where nucleophiles like amines or thiols can replace the thienylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1-BUTYL-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(2-THIENYLMETHYL)PIPERAZINO]METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of cancer and neurological disorders.
Medicine
In medicine, (1-BUTYL-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(2-THIENYLMETHYL)PIPERAZINO]METHANONE is investigated for its pharmacological properties. It has shown promise as an inhibitor of specific enzymes and receptors, making it a potential treatment for diseases such as cancer and Alzheimer’s disease.
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its unique properties make it valuable for applications in materials science and catalysis.
Mechanism of Action
The mechanism of action of (1-BUTYL-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(2-THIENYLMETHYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In the case of receptor interactions, the compound can act as an agonist or antagonist, modulating the signaling pathways involved in cell proliferation, differentiation, and survival.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine derivatives: These compounds share the pyrazolo[3,4-b]pyridine core and have similar biological activities.
Cyclopropyl-substituted pyrazolopyridines: These compounds have a cyclopropyl group attached to the pyrazolopyridine core, similar to (1-BUTYL-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(2-THIENYLMETHYL)PIPERAZINO]METHANONE.
Thienylmethyl-substituted piperazines: These compounds contain a thienylmethyl group attached to a piperazine ring, similar to the structure of the compound .
Uniqueness
The uniqueness of (1-BUTYL-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(2-THIENYLMETHYL)PIPERAZINO]METHANONE lies in its combination of structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H31N5OS |
---|---|
Molecular Weight |
437.6 g/mol |
IUPAC Name |
(1-butyl-6-cyclopropyl-3-methylpyrazolo[3,4-b]pyridin-4-yl)-[4-(thiophen-2-ylmethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C24H31N5OS/c1-3-4-9-29-23-22(17(2)26-29)20(15-21(25-23)18-7-8-18)24(30)28-12-10-27(11-13-28)16-19-6-5-14-31-19/h5-6,14-15,18H,3-4,7-13,16H2,1-2H3 |
InChI Key |
RRZFQHZKFMJTDR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C(=N1)C)C(=CC(=N2)C3CC3)C(=O)N4CCN(CC4)CC5=CC=CS5 |
Origin of Product |
United States |
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